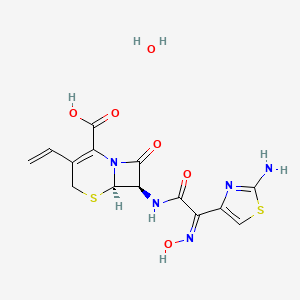

Cefdinir monohydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

213978-34-8 |

|---|---|

Molecular Formula |

C14H15N5O6S2 |

Molecular Weight |

413.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C14H13N5O5S2.H2O/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6;/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23);1H2/b18-7-;/t8-,12-;/m1./s1 |

InChI Key |

QWUVJQSNISEEQI-KYIYMPJCSA-N |

SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O.O |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O.O |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O.O |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Crystallization of Cefdinir Monohydrate

Cefdinir is a third-generation oral cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, which ultimately leads to bacterial cell lysis.[4] The efficacy and stability of the final drug product are critically dependent on the synthesis of a high-purity active pharmaceutical ingredient (API) and its crystallization into the desired form, typically a stable monohydrate. This guide provides a detailed overview of the core methodologies for the synthesis and crystallization of Cefdinir.

Part 1: Synthesis of Cefdinir

The synthesis of Cefdinir primarily involves the acylation of the 7-amino cephem nucleus with a protected aminothiazole side chain. Several strategies have been developed to optimize this process for yield, purity, and industrial scalability.

Core Synthetic Strategies

Two predominant pathways for Cefdinir synthesis are:

-

Direct Acylation of 7-AVCA: This is a common and efficient route that begins with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA). The amino group at the C-7 position is acylated using an activated form of the (Z)-2-(2-amino-4-thiazolyl)-2-hydroxyiminoacetic acid side chain. To facilitate this reaction, the side chain is often activated as a thioester, such as 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate.[2][5] The reaction is typically carried out in the presence of a base like N-methyl morpholine or triethylamine.[5]

-

Protected Intermediates Route: This approach utilizes protecting groups to prevent unwanted side reactions and facilitate purification. The synthesis may start from the more readily available 7-aminocephalosporanic acid (7-ACA).[6] Key steps involve the formation of the 3-vinyl group, protection of the carboxylic acid (e.g., as a diphenylmethyl ester) and the aminothiazole group (e.g., with a trityl group), followed by the coupling reaction.[6] The final step is the simultaneous or sequential cleavage of these protecting groups, often using a strong acid like trifluoroacetic acid (TFA), to yield the final Cefdinir molecule.[1][7]

The choice of synthetic route often involves a trade-off between the number of steps, cost of reagents, and the ease of purification. The use of protecting groups can lead to cleaner reactions and higher purity intermediates but adds steps for protection and deprotection.

Logical Workflow for Cefdinir Synthesis

The following diagram illustrates a generalized workflow for the synthesis of Cefdinir, highlighting the key stages from starting materials to the crude API.

Quantitative Data on Synthesis

The following table summarizes various reported conditions and outcomes for Cefdinir synthesis.

| Method | Key Starting Material | Key Reagents/Base | Solvent | Typical Yield | Reported Purity | Reference |

| Acylation | 7-AVCA | 2-mercaptobenzothiazolyl thioester, N-Methyl Morpholine | Tetrahydrofuran/Water | ~85% | >99% (after purification) | [5] |

| Acylation | 7-AVCA | (Z)-(2-aminothiazol-4-yl)-2-trityloxyiminoacetic acid 2-benzothiazolylthioester, tri-n-butylamine | N,N-dimethylacetamide | ~96% (as p-TsOH salt) | High | [3] |

| Protected Route | 7-ACA derivative | Tributylamine, Trifluoroacetic acid, Triethylsilane | Dichloromethane | Not specified | High | [6][7] |

| Deprotection | Trityl Cefdinir Mesylate DMAC solvate | Phosphoric Acid | Acetonitrile | 98.3% (as phosphate salt) | High | [8] |

Part 2: Crystallization of this compound

Crude Cefdinir obtained from synthesis contains impurities that must be removed.[9][10] Crystallization is a critical final step that not only purifies the API but also isolates the desired polymorphic form, this compound (often referred to as Crystal Form B), which exhibits favorable stability and dissolution characteristics.[11][12]

Crystallization Methodologies

The most common method for obtaining crystalline Cefdinir is through controlled precipitation by pH adjustment.

-

Dissolution: Crude Cefdinir or, more commonly, a purified intermediate salt (e.g., cesium, potassium, phosphate, or TFA salt) is dissolved in a suitable solvent, typically water or a mixture of water and a water-miscible organic solvent.[2][8][13] The use of an intermediate salt allows for effective purification before the final crystallization step.

-

Purification of Solution: The resulting solution may be treated with activated carbon to remove colored impurities and filtered to remove particulate matter.[13]

-

Precipitation by pH Adjustment: The clear solution is cooled, often to a temperature between 0°C and 15°C.[8][13][14] An acid (e.g., hydrochloric acid, sulfuric acid) is then added to adjust the pH to the isoelectric point of Cefdinir, typically between 1.5 and 3.0.[13][14] This dramatic decrease in solubility induces the crystallization of Cefdinir.

-

Isolation and Drying: The precipitated crystals are collected by filtration, washed with cold water, and then carefully dried under controlled temperature and humidity to yield this compound.[2][13]

Crystallization Workflow

The diagram below outlines the typical workflow for the crystallization of this compound from a purified intermediate.

Quantitative Data on Crystallization

The table below provides a summary of conditions used in various crystallization protocols.

| Starting Material | Solvent System | pH for Precipitation | Temperature | Resulting Form | Reported Purity | Reference |

| Cefdinir Cesium Salt | Water | 2.2 - 2.5 | 8 - 12°C | Crystalline Form B | 99.5% (HPLC) | [13] |

| Cefdinir Potassium Salt | Water | 1.8 - 2.4 | 8 - 12°C | Crystalline Form A/B | 99.5% (HPLC) | [13] |

| Cefdinir Phosphate Salt | Water | 3.0 (adjusted with ammonia) | 0 - 5°C | Crystalline Form B | 99.7% (HPLC) | [8] |

| Moist Cefdinir (syn isomer) | Water / Ethyl Acetate (10:1) | 2.0 | 0 - 2°C | New Crystalline Form | 99.9% (impurities 0.10%) | [14] |

Part 3: Detailed Experimental Protocols

The following protocols are representative examples derived from published literature and patents. They are intended for instructional purposes and should be adapted and optimized based on laboratory or plant-specific conditions.

Protocol 1: Synthesis of Cefdinir via Acylation of 7-AVCA

(Based on the method described by Babu, et al.)[5]

-

Preparation of Activated Side Chain (IV):

-

A mixture of anhydrous (Z)-2-(2-amino-4-thiazol)-2-acetoxyiminoacetic acid (III, 164 g), triphenylphosphine (235.5 g), and bis(benzothiazol-2-yl) disulfide (II, 249.8 g) are combined in methylene chloride (MDC, 2460 mL).

-

The mixture is stirred for 30 minutes at 15-20°C.

-

Triethylamine (76.09 g) is added gradually at the same temperature and stirred for another 30 minutes.

-

The reaction progress is monitored by HPLC. Upon completion, the precipitated product is filtered, washed with MDC, and dried under vacuum to afford the activated thioester (IV). (Reported Yield: ~80%).[5]

-

-

Synthesis of Cefdinir (I):

-

7-amino-3-vinyl cephem-4-carboxylic acid (V, 7-AVCA, 164 g) and the activated side chain (IV, 336 g) are suspended in a mixture of Tetrahydrofuran (THF, 2184 mL) and water (546 mL).

-

The reaction mixture is cooled to 10-15°C.

-

N-methyl morpholine (92.8 g) is added dropwise over 2 hours while maintaining the temperature.

-

The mixture is stirred for an additional 3 hours at 25-30°C and monitored by HPLC.

-

Once the starting material (V) is less than 1%, the mixture is extracted with methylene chloride (3 x 1082 mL) to remove byproducts.

-

Water (866 mL) is added to the aqueous layer, which is then degassed under reduced pressure to remove residual THF.

-

The pH of the aqueous solution is adjusted to 6.0-6.5 with a 10% potassium carbonate solution.

-

The solution is treated with activated carbon and filtered.

-

The filtrate is cooled to 0-5°C and the pH is adjusted to 2.5-2.8 using 10% hydrochloric acid to precipitate the product.

-

The solid is filtered, washed with cold water, and dried at 40-45°C to afford Cefdinir. (Reported Yield: ~85%).[5]

-

Protocol 2: Crystallization of Cefdinir Form B from Cesium Salt

(Based on the process described in Patent WO2007053723A2)[13]

-

Dissolution and Purification:

-

Cefdinir cesium salt (100 g) is dissolved in water (2500 mL) at 25-30°C.

-

Activated carbon (10 g) and EDTA (1.0 g) are added to the solution.

-

The mixture is stirred for 15-30 minutes at 25-30°C.

-

The solution is filtered through a celite bed to obtain a clear solution.

-

-

Crystallization:

-

The clear filtrate is cooled to 8-12°C.

-

The pH of the solution is carefully adjusted to 2.2-2.5 by the slow addition of 10% hydrochloric acid.

-

The solution is stirred at this temperature to allow for complete crystallization.

-

-

Isolation and Drying:

-

The precipitated solid is collected by filtration.

-

The crystal cake is washed with cold water.

-

The product is dried under appropriate conditions until the desired moisture content for the monohydrate is achieved. The resulting product is crystalline Cefdinir Form B. (Reported Yield: 74 g, 99.5% HPLC purity).[13]

-

References

- 1. Cefdinir - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. US6093814A - Process for preparation of cefdinir - Google Patents [patents.google.com]

- 4. What is the mechanism of Cefdinir? [synapse.patsnap.com]

- 5. asianpubs.org [asianpubs.org]

- 6. An alternative procedure for preparation of cefdinir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CEFDINIR synthesis process - Patent 2030975 [data.epo.org]

- 8. CN103012433B - Preparation method of cefdinir crystal form B - Google Patents [patents.google.com]

- 9. veeprho.com [veeprho.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cefdinir: A comparative study of anhydrous vs. monohydrate form. Microstructure and tabletting behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2007053723A2 - Process for the preparation of cefdinir - Google Patents [patents.google.com]

- 14. US20030204082A1 - Crystalline form of cefdinir - Google Patents [patents.google.com]

Physicochemical properties of Cefdinir monohydrate for pre-formulation studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of Cefdinir monohydrate, a third-generation cephalosporin antibiotic. Understanding these characteristics is critical for the successful pre-formulation and formulation development of stable, effective, and bioavailable dosage forms. The data and methodologies presented herein are compiled to support researchers in the pharmaceutical field.

General Information

| Property | Value | Reference |

| Chemical Name | (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate | [1] |

| Molecular Formula | C₁₄H₁₅N₅O₆S₂ | [1] |

| Molecular Weight | 413.4 g/mol | [1] |

| CAS Number | 213978-34-8 | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

Solubility Profile

The solubility of Cefdinir is highly pH-dependent, a critical factor for its dissolution and absorption in the gastrointestinal tract. Cefdinir is classified as a Biopharmaceutics Classification System (BCS) class IV drug, indicating low solubility and low permeability.[3][4]

| Solvent/Medium | Solubility (mg/mL) | Reference |

| Water | 0.46 | [3][5] |

| 0.1M HCl | 1.56 | [5] |

| pH 2.5 | 0.52 (minimum solubility) | [3] |

| pH 4.0 Acetate Buffer | 0.72 | [5] |

| pH 7.0 Phosphate Buffer | 19.56 - 21 | [5][6] |

| Sodium Bicarbonate | 83 | [5] |

| Methanol | 0.19 | [5] |

| Acetonitrile | <0.01 | [5] |

| DMSO | >350 | [5] |

| Dimethyl formamide | ~0.3 | [7] |

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of this compound in various media can be determined using the shake-flask method.

-

Preparation: An excess amount of this compound is added to a series of vials containing different solvents and buffers of physiological and formulation relevance (e.g., water, 0.1N HCl, phosphate buffers at various pH levels).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: After equilibration, the suspensions are filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids. The concentration of Cefdinir in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][8]

Dissociation Constant (pKa)

The pKa values indicate the pH at which the drug is 50% ionized. Cefdinir has three ionizable groups.[5]

| Ionizable Group | pKa Value | Reference |

| -COOH (cephem moiety) | 1.9 | [5] |

| -NH₂ (aminothiazole moiety) | 3.3 | [5] |

| =N-OH (oxime moiety) | 9.9 | [5] |

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is limited.

-

Titration: The solution is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa values are determined from the inflection points of the curve or by analyzing the first derivative of the titration data.

Partition and Distribution Coefficient (LogP & LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a drug's lipophilicity, which influences its permeability across biological membranes.

| Parameter | Value | Reference |

| LogP | -0.2 to -3.47 | [9] |

The LogD is pH-dependent due to the ionizable nature of Cefdinir. Pre-formulation studies should evaluate LogD at various physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

Experimental Protocol: LogD Determination (Shake-Flask Method)

-

System Preparation: A biphasic system of n-octanol and an aqueous buffer of a specific pH is prepared and mutually saturated.

-

Partitioning: A known amount of this compound is added to the biphasic system. The mixture is shaken until equilibrium is reached.

-

Phase Separation and Analysis: The mixture is centrifuged to separate the n-octanol and aqueous layers. The concentration of Cefdinir in both phases is determined by a suitable analytical method like HPLC.

-

Calculation: LogD is calculated as the logarithm of the ratio of the concentration of Cefdinir in the n-octanol phase to its concentration in the aqueous phase.

Solid-State Characterization

Melting Point

| Property | Value | Reference |

| Melting Point | 170°C (with decomposition) | [10][11] |

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can exhibit different physicochemical properties, including solubility and stability. Cefdinir is known to exist in different crystalline forms, including an anhydrous form and a monohydrate.[12][13] The monohydrated form has been shown to have a faster dissolution profile compared to the anhydrous form.[12] The stability of the crystalline form during manufacturing and storage is crucial.[13]

Experimental Protocol: Polymorphic Screening

Polymorphic screening is essential to identify and characterize different crystalline forms.

-

Crystallization Studies: Cefdinir is recrystallized from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate).

-

Characterization Techniques: The resulting solid forms are characterized using techniques such as:

-

Powder X-Ray Diffraction (PXRD): To identify unique crystalline structures.

-

Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.[4]

-

Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.

-

Infrared (IR) Spectroscopy: To identify differences in molecular vibrations between polymorphs.

-

Stability Profile

Stability studies are crucial to determine the shelf-life and storage conditions for the drug substance and product.

pH-Dependent Stability in Solution

Cefdinir's stability in aqueous solutions is pH-dependent. It exhibits maximum stability in the pH range of 3 to 7, with degradation increasing at pH extremes (pH 1 and 9).[5]

Solid-State Stability

Forced degradation studies are performed to understand the degradation pathways of this compound under various stress conditions.

| Stress Condition | Observation | Reference |

| Acidic (0.1 M HCl, 60°C, 60 min) | ~20.14% degradation | [14] |

| Alkaline (0.1 N NaOH, 60°C, 60 min) | Highly labile, ~48.83% degradation | [14] |

| Oxidative (3% H₂O₂, 60°C, 60 min) | ~31.20% degradation | [14] |

| Thermal (60°C, 60 min) | Relatively stable, ~20.12% degradation | [14] |

| Photolytic (UV light, 24 hours) | Relatively stable, ~8.55% degradation | [14] |

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions or solid samples of this compound.

-

Stress Application: Expose the samples to a range of stress conditions as outlined in ICH guidelines (Q1A R2), including acidic, basic, oxidative, thermal, and photolytic stress.

-

Time-point Sampling: At specified time intervals, withdraw samples.

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent drug from its degradation products.[14][15]

-

Peak Purity: Assess the peak purity of the Cefdinir peak to ensure no co-eluting degradation products are present.

Conclusion

The physicochemical properties of this compound, particularly its pH-dependent solubility, multiple ionization states, and potential for polymorphism, are paramount considerations in pre-formulation studies. A thorough understanding and characterization of these properties using the outlined experimental protocols will enable the rational design and development of robust and bioavailable pharmaceutical dosage forms. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the formulation of Cefdinir.

References

- 1. This compound | C14H15N5O6S2 | CID 11993766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Cefdinir [dailymed.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. banglajol.info [banglajol.info]

- 9. Cefdinir | C14H13N5O5S2 | CID 6915944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cefdinir [drugfuture.com]

- 11. Cefdinir - Wikipedia [en.wikipedia.org]

- 12. Cefdinir: A comparative study of anhydrous vs. monohydrate form. Microstructure and tabletting behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Method development for the determination of cefdinir and its related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefdinir Monohydrate: A Technical Guide to its Solubility Profile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of cefdinir monohydrate in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this third-generation cephalosporin antibiotic. The data has been compiled from various scientific and regulatory sources to ensure accuracy and relevance for professionals in the pharmaceutical field.

Quantitative Solubility Data

The solubility of this compound in a selection of organic solvents has been determined and is summarized in the table below. It is important to note that solubility can be influenced by various factors including the specific experimental conditions such as temperature, the crystalline form of the solute, and the purity of both the solute and the solvent. The data presented here should be considered as a reference, and it is recommended to perform experimental verification for specific applications.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Qualitative Description |

| Methanol | Not Specified | 0.19[1] | Sparingly Soluble[2] |

| Acetonitrile | Not Specified | < 0.01[1] | Slightly Soluble[2] |

| Ethanol (95%) | Not Specified | Not Specified | Slightly Soluble[2] |

| Diethyl Ether | Not Specified | Not Specified | Practically Insoluble[2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | >350[1], 79[3], 33.33[4], 2.5[5] | Soluble[5] |

| Dimethylformamide (DMF) | Not Specified | 0.3[5] | Not Specified |

Note on DMSO Solubility: A significant range of solubility values for cefdinir in DMSO has been reported in the literature[1][3][4][5]. This variability may be attributable to differences in experimental methodologies, the form of cefdinir used (e.g., anhydrous vs. monohydrate), and the specific conditions of the study. Researchers should exercise caution and determine the solubility for their specific needs.

Experimental Protocols

The determination of this compound solubility is crucial for various stages of drug development. The following sections detail the methodologies for the most common experimental protocols cited in the literature.

Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, clear container (e.g., a glass vial or flask). The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that solid particles are visible after equilibration.

-

Equilibration: The container is sealed to prevent solvent evaporation and agitated at a constant temperature for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A mechanical shaker or rotator is used to provide consistent agitation.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed for a sufficient time to allow the excess solid to sediment. Subsequently, the supernatant is carefully separated from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a chemically inert, fine-pore membrane filter (e.g., 0.22 µm or 0.45 µm) that does not adsorb the solute.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise and accurate method for determining the concentration of cefdinir in solution.

Typical HPLC Parameters:

-

Column: A reversed-phase column, such as a C18 column, is commonly used.

-

Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer is a critical parameter and should be controlled.

-

Flow Rate: A constant flow rate is maintained, for example, 1.0 mL/min.

-

Detection: UV detection is typically performed at a wavelength where cefdinir exhibits maximum absorbance, often around 254 nm or 288 nm.

-

Quantification: The concentration of cefdinir in the sample is determined by comparing its peak area to a standard curve prepared from solutions of known cefdinir concentrations.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for this compound Solubility Determination.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Cefdinir Monohydrate via X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystallographic analysis of Cefdinir monohydrate, a third-generation cephalosporin antibiotic. Understanding the solid-state structure of an active pharmaceutical ingredient (API) is paramount in drug development, influencing critical parameters such as stability, solubility, and bioavailability. This document outlines the experimental protocols for X-ray powder diffraction (XRPD), presents available crystallographic data, and illustrates the workflow and mechanism of action of Cefdinir.

Introduction to the Crystalline Forms of Cefdinir

Cefdinir (chemical formula C₁₄H₁₃N₅O₅S₂) is known to exist in various solid-state forms, including anhydrous and hydrated crystals. The specific arrangement of molecules in the crystal lattice can significantly impact the physicochemical properties of the drug. While comprehensive crystallographic data for anhydrous Cefdinir and a Cefdinir sesquihydrate are available in the scientific literature, detailed structural information for the monohydrate form, often referred to as crystal form B in patent literature, is less accessible in the public domain. This guide collates the available data to provide a comparative overview.

Crystallographic Data

The following tables summarize the known crystallographic data for different forms of Cefdinir. While a complete, refined crystal structure for the monohydrate is not publicly available, characteristic XRPD peaks have been identified from patent literature. For a comprehensive understanding, the fully characterized anhydrous and sesquihydrate forms are also presented.

Table 1: X-ray Powder Diffraction Peaks for Cefdinir Crystalline Form

| 2θ Angle (± 0.2°) |

| 15.2 |

| 18.2 |

| 22.0 |

| 22.4 |

| 23.9 |

| 24.9 |

| 28.5 |

Note: This data is derived from patent literature for a crystalline form of Cefdinir, which is consistent with descriptions of the monohydrate (crystal form B). Complete unit cell data is not provided in the source.

Table 2: Comparative Crystallographic Data for Anhydrous Cefdinir and Cefdinir Sesquihydrate

| Parameter | Anhydrous Cefdinir | Cefdinir Sesquihydrate |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | C2 |

| a (Å) | 5.35652(4) | 23.98775(20) |

| b (Å) | 19.85676(10) | 5.01646(3) |

| c (Å) | 7.57928(5) | 15.92016(12) |

| β (°) ** | 97.050(1) | 109.4470(8) |

| Volume (ų) ** | 800.061(6) | 1806.438(16) |

| Z | 2 | 4 |

Data sourced from Kaduk et al., Powder Diffraction (2019).[1][2]

Experimental Protocols for X-ray Diffraction Analysis

The determination of the crystal structure of a pharmaceutical powder like this compound involves a systematic experimental approach.

Sample Preparation

Proper sample preparation is critical to obtain high-quality diffraction data.

-

Grinding: The this compound sample should be gently ground using a mortar and pestle to achieve a fine, homogenous powder. This ensures a sufficient number of randomly oriented crystallites for accurate intensity measurements. Aggressive grinding should be avoided as it can induce phase transformations or amorphization.

-

Sample Mounting: The fine powder is then packed into a sample holder. A back-loading technique is often preferred to minimize preferred orientation of the crystals. The surface of the sample should be flat and level with the surface of the holder. For very small sample quantities, capillary mounting can be utilized.

X-ray Powder Diffraction (XRPD) Data Collection

-

Instrumentation: A modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation) and a sensitive detector is typically used.

-

Instrument Setup: The X-ray generator is set to standard operating conditions (e.g., 40 kV and 40 mA).

-

Scan Parameters: Data is collected over a broad 2θ range (e.g., 5° to 70°) with a small step size and sufficient counting time to ensure good signal-to-noise ratio. A continuous scan or step-scan mode can be used.

Data Analysis and Structure Refinement

-

Phase Identification: The initial step in data analysis is to compare the experimental diffraction pattern with databases such as the Powder Diffraction File™ (PDF®) to identify the crystalline phase(s) present.

-

Indexing: The diffraction peaks are indexed to determine the unit cell parameters and crystal system.

-

Structure Solution and Rietveld Refinement: For a new crystal structure, the arrangement of atoms in the unit cell is determined (ab initio structure solution). The Rietveld refinement method is then employed to refine the crystal structure model. This involves a least-squares fitting of a calculated diffraction pattern to the experimental data. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak profile parameters, to achieve the best possible fit.

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental process and the mechanism of action of Cefdinir.

Caption: Experimental workflow for the crystal structure analysis of this compound using XRPD.

Caption: Mechanism of action of Cefdinir leading to bacterial cell death.

Conclusion

The solid-state characterization of this compound through X-ray diffraction is a critical step in ensuring the quality, stability, and efficacy of this important antibiotic. While a complete, publicly available crystal structure of the monohydrate form remains elusive, the data presented in this guide, including characteristic XRPD peaks and detailed methodologies, provides a valuable resource for researchers and professionals in the pharmaceutical industry. The provided experimental workflow and visualization of the drug's mechanism of action further contribute to a comprehensive understanding of Cefdinir from both a materials science and pharmacological perspective. Further research to fully elucidate the crystal structure of this compound would be a valuable contribution to the field.

References

Cefdinir Monohydrate in Aqueous Solutions: A Technical Guide to Degradation Pathways and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and kinetics of cefdinir monohydrate in aqueous solutions. Understanding the stability of cefdinir, a third-generation cephalosporin antibiotic, is critical for the development of stable pharmaceutical formulations and for ensuring its therapeutic efficacy and safety. This document details the chemical transformations cefdinir undergoes under various stress conditions, presents quantitative data on its degradation kinetics, and outlines the experimental protocols for stability-indicating assays.

Core Degradation Pathways of Cefdinir

Cefdinir's degradation in aqueous solutions is a multifaceted process primarily driven by the hydrolysis of its β-lactam ring, a characteristic vulnerability of cephalosporins. The degradation profile is significantly influenced by the pH of the solution, leading to a variety of degradation products through several isomerization and cleavage reactions.[1][2]

The major degradation routes for cefdinir include:

-

β-Lactam Ring Opening: This is a primary degradation pathway under both acidic and basic conditions, leading to the loss of antibacterial activity.[1][2]

-

pH-Dependent Isomerizations: Cefdinir can undergo several isomerization reactions, including:

-

Lactonization: In acidic to neutral solutions, the opening of the β-lactam ring can be followed by the formation of γ-lactones.[2]

-

Epimerization: Isomerization can occur at the C-6 and C-7 positions of the cephalosporin nucleus.[1][2]

-

syn-anti Isomerization: The N-oxime function in the side chain can also undergo isomerization.[1]

-

Under hydrolytic conditions, seven major degradation products have been isolated and characterized in acidic (pH 1), neutral (pH 6), and basic (pH 9) solutions.[1] In acidic to neutral solutions, the hydrolysis of cefdinir can lead to the formation of lactam ring-opened γ-lactones as a mixture of four diastereoisomers.[2]

Degradation Kinetics and Influencing Factors

The rate of cefdinir degradation is highly dependent on pH and temperature. The pH-degradation rate profile of cefdinir exhibits a V-shape, with maximum stability observed in the pH range of 3 to 7.[3] Degradation is more rapid at the extremes of pH 1 and 9.[3]

Forced degradation studies have been conducted to assess the stability of cefdinir under various stress conditions. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Quantitative Data from Forced Degradation Studies

| Stress Condition | Reagent/Temperature | Duration | % Degradation | Reference |

| Acid Hydrolysis | 0.1 M HCl | 60 minutes at 60°C | 20.14% | [4] |

| Alkaline Hydrolysis | 0.1 N NaOH | 60 minutes at 60°C | 48.83% | [4] |

| Oxidative Degradation | 3% H₂O₂ | 60 minutes at 60°C | 31.20% | [4] |

| Thermal Degradation | 60°C | 60 minutes | 20.12% | [4] |

| Photolytic Degradation | UV light | 24 hours | 8.55% | [4] |

Experimental Protocols for Degradation Studies

The following protocols are synthesized from published stability-indicating assay methods for cefdinir.

Forced Degradation (Stress) Studies

These studies are performed to generate degradation products and to assess the intrinsic stability of the drug.

-

Acid-Induced Degradation:

-

Prepare a stock solution of cefdinir (e.g., 1 mg/mL).

-

To 10 mL of the stock solution, add 10 mL of 0.1 M HCl.

-

Reflux the mixture at 60°C for a specified period (e.g., 6 hours).

-

Cool the solution to room temperature.

-

Neutralize the solution to pH 7 with 0.1 M NaOH.

-

Dilute the solution with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[4]

-

-

Base-Induced Degradation:

-

Prepare a stock solution of cefdinir (e.g., 1 mg/mL).

-

To 10 mL of the stock solution, add 10 mL of 0.1 M NaOH.

-

Reflux the mixture at 60°C for a specified period (e.g., 6 hours).

-

Cool the solution to room temperature.

-

Neutralize the solution to pH 7 with 0.1 M HCl.

-

Dilute the solution with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[4]

-

-

Oxidative Degradation:

-

Prepare a stock solution of cefdinir (e.g., 1 mg/mL).

-

To 10 mL of the stock solution, add 10 mL of 3% H₂O₂.

-

Reflux the mixture at 60°C for a specified period (e.g., 6 hours).

-

Cool the solution to room temperature.

-

Dilute the solution with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[4]

-

-

Thermal Degradation:

-

Store a known quantity of cefdinir powder (e.g., 50 mg) at a high temperature (e.g., 80°C) for a specified duration (e.g., 48 hours).

-

Dissolve the stressed powder in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a final concentration of approximately 10 µg/mL for analysis.[4]

-

Stability-Indicating HPLC Method

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating and quantifying cefdinir from its degradation products.

-

Chromatographic Conditions (Example):

-

Column: Develosil C18 or Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 µm).[4][5]

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 40:60 ratio, or water (pH adjusted to 3.0 with orthophosphoric acid): acetonitrile: methanol in a 13:5:2 (v/v/v) ratio.[4][5]

-

Injection Volume: Typically 20 µL.

-

Temperature: Ambient.

-

-

Method Validation: The HPLC method should be validated according to ICH guidelines for accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[5][6] The specificity of the method is demonstrated by its ability to resolve the main drug peak from the peaks of the degradation products generated during forced degradation studies.[6]

Conclusion

The degradation of this compound in aqueous solutions is a complex process influenced by pH and temperature, primarily involving the hydrolysis of the β-lactam ring and various isomerizations. A thorough understanding of these degradation pathways and kinetics is paramount for the development of stable and effective pharmaceutical products containing cefdinir. The use of validated stability-indicating analytical methods, such as RP-HPLC, is crucial for accurately monitoring the stability of cefdinir and ensuring the quality and safety of its formulations.

References

- 1. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. A developed and validated stability-indicating reverse-phase high performance liquid chromatographic method for determination of cefdinir in the presence of its degradation products as per International Conference on Harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability assay for cefdinir tablets using RP-HPLC method. [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of Cefdinir Monohydrate: A Technical Guide

Introduction: Cefdinir is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic.[1][2][3] Its efficacy and safety are well-established for treating mild to moderate bacterial infections.[3][4] For drug development and quality control, rigorous analytical characterization is essential. This technical guide provides an in-depth overview of the spectroscopic methods used to characterize Cefdinir monohydrate, specifically focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The document details experimental protocols, presents key data, and illustrates workflows for researchers, scientists, and drug development professionals.

Overall Spectroscopic Analysis Workflow

The comprehensive spectroscopic characterization of this compound involves a structured workflow, beginning with sample preparation and proceeding through distinct analytical techniques to yield a complete profile of the molecule's properties.

Caption: High-level workflow for the spectroscopic characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to quantify and characterize Cefdinir by measuring its absorbance of ultraviolet and visible light, which is dependent on its electronic structure and the solvent environment.

Data Presentation: UV-Vis Absorption

The maximum absorption wavelength (λmax) of Cefdinir is highly sensitive to the pH and solvent used.

| Solvent/Reagent Condition | Maximum Absorption (λmax) |

| 0.1N Hydrochloric Acid | 281 nm[5][6] |

| 0.1 M Phosphate Buffer (pH 7.0) | 287 nm[1][7] |

| 0.1N Sodium Hydroxide | 242.4 nm[8] |

| Derivatization with Folin-Ciocalteu (alkaline) | 720 nm[7] |

| Derivatization with SAS (pH 10.5) | 517 nm[9] |

Experimental Protocols

Method 1: Analysis in Acidic Medium (0.1N HCl)

-

Stock Solution Preparation: Accurately weigh 25 mg of Cefdinir and transfer it to a 25 mL volumetric flask. Dissolve the sample in a minimal amount of acetonitrile and dilute to the mark with distilled water to achieve a concentration of 1000 µg/mL.[5]

-

Working Standard Preparation: Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with 0.1N HCl to obtain a standard solution of 100 µg/mL.[5]

-

Sample Measurement: Further dilute the working standard with 0.1N HCl to a suitable concentration (e.g., 10 µg/mL).[5]

-

Spectrophotometric Analysis: Scan the resulting solution from 200-400 nm using a double beam UV-Vis spectrophotometer with 0.1N HCl as the blank.[5][6]

Method 2: Analysis in Buffered Medium (Phosphate Buffer pH 7.0)

-

Solution Preparation: Accurately weigh 10 mg of Cefdinir, transfer to a 100 mL volumetric flask, and add 50 mL of phosphate buffer (pH 7.0).[1]

-

Dissolution: Sonicate the mixture for 15 minutes to ensure complete dissolution, then dilute to the mark with the same buffer.[1]

-

Filtration: Filter the solution using Whatman filter paper.[1]

-

Spectrophotometric Analysis: Dilute the filtrate to a final concentration within the linear range (e.g., 3-18 µg/mL) and scan from 200-400 nm against a phosphate buffer blank. The λmax is observed at 287 nm.[1][7]

Caption: Experimental workflow for UV-Vis spectroscopic analysis of Cefdinir.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in this compound, providing a unique "fingerprint" that confirms its identity and structure.

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of Cefdinir shows characteristic peaks corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3292 | Amino group (N-H stretching)[10] |

| 2960 | Carbonyl group (C=O stretching)[10] |

| 1347 | Hydroxyl group (O-H bending)[10] |

Note: This table highlights major reported peaks; a full spectrum provides a complete fingerprint for identification.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Use moisture-free powdered samples of Cefdinir.[10]

-

Mixing: Weigh approximately 0.5-1 mg of Cefdinir and 100-200 mg of spectroscopic grade potassium bromide (KBr).[11] Thoroughly grind the mixture in an agate mortar to create a fine, uniform powder.[11]

-

Pellet Formation: Transfer the powder to a die press and apply high pressure (e.g., 10-12 tons/in²) for several minutes to form a thin, transparent pellet.[11]

-

Spectroscopic Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrophotometer.[11]

-

Data Acquisition: Scan the sample over a typical range of 4000-400 cm⁻¹.[12]

References

- 1. actascientific.com [actascientific.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Cefdinir | C14H13N5O5S2 | CID 6915944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. storage.googleapis.com [storage.googleapis.com]

- 6. ejbps.com [ejbps.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of a spectrophotometric analytical approach for the measurement of cefdinir in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

In Vitro Antibacterial Spectrum of Cefdinir Monohydrate Against Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefdinir, a third-generation oral cephalosporin, demonstrates a broad spectrum of in vitro activity against many common Gram-positive and Gram-negative pathogens. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of cefdinir monohydrate against a range of clinical isolates. The data presented herein, including minimum inhibitory concentrations (MIC) and susceptibility rates, have been aggregated from multiple studies. Detailed experimental protocols for antimicrobial susceptibility testing are also provided, alongside diagrams illustrating the mechanism of action and experimental workflows to offer a complete resource for researchers and drug development professionals.

Introduction

Cefdinir is an extended-spectrum oral cephalosporin noted for its activity against a variety of pathogens responsible for community-acquired infections.[1][2] Its chemical structure confers stability against many common beta-lactamase enzymes, which are a primary mechanism of resistance in some bacteria.[1][3] This stability allows cefdinir to be effective against beta-lactamase-producing strains of organisms such as Haemophilus influenzae and Moraxella catarrhalis.[1] This guide focuses on the in vitro activity of cefdinir, providing quantitative data and the methodologies used to obtain them.

In Vitro Antibacterial Spectrum of Cefdinir

The in vitro potency of cefdinir has been evaluated against a wide array of clinical isolates. The following tables summarize the minimum inhibitory concentrations required to inhibit 50% (MIC50) and 90% (MIC90) of isolates, as well as susceptibility data for key respiratory and skin and soft tissue pathogens.

Gram-Positive Aerobes

Cefdinir exhibits potent activity against many Gram-positive organisms, particularly staphylococci and streptococci.

Table 1: In Vitro Activity of Cefdinir Against Gram-Positive Clinical Isolates

| Organism | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility (%) |

| Staphylococcus aureus (Oxacillin-susceptible) | 30 | 0.25 | 0.25 | 100% |

| Staphylococcus aureus (Oxacillin-susceptible, β-lactamase positive) | - | ≤0.5 | ≤0.5 | - |

| Staphylococcus epidermidis (Oxacillin-susceptible) | 24 | - | 0.06 | 100% |

| Staphylococcus saprophyticus | - | ≤0.5 | ≤0.5 | - |

| Streptococcus pneumoniae (Penicillin-susceptible) | - | 0.125 | - | 98.4% |

| Streptococcus pneumoniae (Penicillin-intermediate) | - | - | - | 49.2% - 70.1% |

| Streptococcus pneumoniae (Penicillin-resistant) | - | - | - | 0.5% |

| Streptococcus pyogenes (Group A) | - | ≤0.03 | ≤0.03 | 100% |

| Streptococcus agalactiae (Group B) | - | ≤0.03 | 0.06 | 100% |

| Viridans group streptococci | - | 0.25 | 2 | 88% |

Data compiled from multiple sources.[4][5][6][7][8][9][10][11][12][13]

It is important to note that cefdinir is not active against methicillin-resistant staphylococci (MRSA) or Enterococcus species.[3][4]

Gram-Negative Aerobes

Cefdinir is also active against a range of Gram-negative bacteria, particularly those commonly implicated in respiratory tract infections.

Table 2: In Vitro Activity of Cefdinir Against Gram-Negative Clinical Isolates

| Organism | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility (%) |

| Haemophilus influenzae (β-lactamase negative) | - | 0.5 | - | 97.1% - 99.0% |

| Haemophilus influenzae (β-lactamase positive) | - | - | 1 | 85.0% |

| Moraxella catarrhalis (β-lactamase positive and negative) | - | - | 0.25 | ~100% |

| Escherichia coli | - | 0.25 | 0.5 | 93.2% - 95% |

| Klebsiella pneumoniae | - | 0.12 | 1 | 90.0% - 95% |

| Proteus mirabilis | - | - | 0.125 | - |

Data compiled from multiple sources.[2][4][5][8][11][13][14][15]

Cefdinir is not active against Pseudomonas aeruginosa and Enterobacter species.[3][4]

Experimental Protocols

The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed according to standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This is a common method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of cefdinir is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, supplemented media is used.[16]

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation: The microtiter plates containing the serial dilutions of cefdinir are inoculated with the standardized bacterial suspension.

-

Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air. For fastidious organisms, incubation may require an atmosphere with increased CO2.

-

Reading of Results: The MIC is determined as the lowest concentration of cefdinir that completely inhibits visible growth of the organism.

-

Quality Control: Reference strains with known MIC values, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, are tested concurrently to ensure the accuracy of the results.[17]

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that is often used for routine susceptibility testing.

Protocol:

-

Inoculum Preparation: A standardized inoculum (0.5 McFarland) is prepared as described for the broth microdilution method.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of Antimicrobial Disks: Paper disks impregnated with a specific amount of cefdinir (e.g., 5 µg) are placed on the surface of the inoculated agar plate.

-

Incubation: The plates are inverted and incubated at 35°C for 16-24 hours.

-

Measurement of Zones of Inhibition: The diameter of the zone of complete inhibition around each disk is measured in millimeters.

-

Interpretation: The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to the interpretive criteria provided by organizations like CLSI.[18][19]

Visualizations

Mechanism of Action of Cefdinir

Cefdinir, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][18]

Caption: Mechanism of action of Cefdinir.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for determining the in vitro susceptibility of clinical isolates to cefdinir.

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

This compound demonstrates a potent and broad in vitro antibacterial spectrum against many clinically significant pathogens, including beta-lactamase-producing strains. Its activity against common respiratory and skin and soft tissue pathogens makes it a valuable oral therapeutic option. However, the emergence of resistance, particularly in Streptococcus pneumoniae, underscores the importance of ongoing surveillance and appropriate susceptibility testing to guide clinical use. The standardized protocols outlined in this guide are essential for generating reliable and comparable data for both clinical and research purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. Contemporary evaluation of the in vitro activity and spectrum of cefdinir compared with other orally administered antimicrobials tested against common respiratory tract pathogens (2000-2002) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. In vitro activity of cefdinir (FK482) and ten other antibiotics against gram-positive and gram-negative bacteria isolated from adult and pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [In vitro antibacterial activity of cefdinir against isolates of respiratory tract pathogens in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. In vitro evaluation of cefdinir (FK482), a new oral cephalosporin with enhanced antistaphylococcal activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antistaphylococcal activity of cefdinir, a new oral third-generation cephalosporin, alone and in combination with other antibiotics, at supra- and sub-MIC levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Update on the cefdinir spectrum and potency against pathogens isolated from uncomplicated skin and soft tissue infections in North America: are we evaluating the orally administered cephalosporins correctly? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Potency and spectrum reevaluation of cefdinir tested against pathogens causing skin and soft tissue infections: a sample of North American isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro activity of cefdinir against respiratory pathogens isolated in Sicily with reference to beta-lactamase production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro activity evaluations of cefdinir (FK482, CI-983, and PD134393). A novel orally administered cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EUCAST: MIC Determination [eucast.org]

- 17. szu.gov.cz [szu.gov.cz]

- 18. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 19. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

Cefdinir Monohydrate Pharmacokinetics and Oral Bioavailability in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of cefdinir monohydrate in various preclinical animal models. The information presented is intended to support research, discovery, and development activities for this third-generation oral cephalosporin. Cefdinir exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in different species is crucial for the extrapolation of preclinical data to human clinical trials.

Pharmacokinetic Parameters of Cefdinir Following Oral Administration

The oral bioavailability and pharmacokinetic profile of cefdinir vary significantly across different animal species. These differences are important considerations when selecting appropriate animal models for efficacy and safety studies. The following tables summarize key pharmacokinetic parameters of cefdinir after oral administration in mice, rats, rabbits, and dogs. Currently, there is a lack of publicly available data on the oral pharmacokinetics of cefdinir in monkeys.

Table 1: Single-Dose Oral Pharmacokinetics of Cefdinir in Mice

| Strain | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | T½ (hr) | Oral Bioavailability (%) | Reference |

| ICR | 20 | 1.1 | 0.5 | 2.5 | 0.7 | 13.1 | [1] |

Table 2: Single-Dose Oral Pharmacokinetics of Cefdinir in Rats

| Strain | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | T½ (hr) | Oral Bioavailability (%) | Reference |

| Sprague-Dawley | 20 | 2.1 | 1.0 | 8.2 | 1.9 | 17.0 | [1] |

Table 3: Single-Dose Oral Pharmacokinetics of Cefdinir in Rabbits

| Strain | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | T½ (hr) | Oral Bioavailability (%) | Reference |

| Japanese White | 20 | 5.4 | 2.0 | 24.1 | 2.0 | 42.2 | [1] |

Table 4: Single-Dose Oral Pharmacokinetics of Cefdinir in Dogs

| Breed | Age | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | T½ (hr) | Oral Bioavailability (%) | Reference |

| Beagle | 9 to 24 months | 20 | 47.5 | 4.0 | 482 | 4.06 | 70.5 | [1] |

| Beagle | 3 weeks | 20 | 32.5 | 5.0 | 347 | 4.15 | - | [1] |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. Below are generalized experimental protocols based on the available literature.

Animal Models and Husbandry

-

Species and Strain: Male ICR mice, male Sprague-Dawley rats, male Japanese White rabbits, and Beagle dogs (juvenile and adult) have been utilized in pharmacokinetic studies.[1]

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

-

Diet: Animals are often fasted overnight prior to oral drug administration to minimize food effects on absorption.[1]

Drug Administration

-

Formulation: For oral administration, cefdinir is typically prepared as a suspension.

-

Route of Administration: Oral administration is commonly performed via gavage for rodents and rabbits, or as a suspension for dogs.[1] Intravenous administration is used to determine absolute bioavailability.[1]

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites include cardiac puncture in mice, jugular vein or tail vein in rats, and cephalic vein in dogs.[1]

-

Sample Processing: Blood samples are collected in heparinized tubes and centrifuged to obtain plasma, which is then stored frozen until analysis.[1]

Bioanalytical Method

-

Method: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for the quantification of cefdinir in plasma.[2] Microbiological assays have also been used.[1]

-

Sample Preparation: A protein precipitation step is typically employed to extract cefdinir from the plasma matrix before analysis.[2]

Metabolism and Excretion

Cefdinir is not appreciably metabolized in vivo.[3][4] The majority of the absorbed drug is eliminated unchanged, primarily through renal excretion.[1][3]

Visualizations

Experimental Workflow for a Typical Oral Pharmacokinetic Study

Caption: Workflow of a typical oral pharmacokinetic study of cefdinir in animal models.

Logical Relationship of Cefdinir ADME

Caption: Simplified ADME pathway of orally administered cefdinir.

References

- 1. Pharmacokinetics of ceftizoxime in animals after parenteral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioone.org [bioone.org]

- 3. Pharmacokinetics of Cefovecin in Squirrel Monkey (Saimiri sciureus), Rhesus Macaques (Macaca mulatta), and Cynomolgus Macaques (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of the third generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefdinir Monohydrate: A Technical Guide to its Efficacy Against Beta-Lactamase Producing Strains

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating prevalence of beta-lactamase-producing bacteria presents a significant challenge in the clinical management of infectious diseases. Cefdinir, a third-generation oral cephalosporin, has demonstrated notable stability in the presence of many common beta-lactamases, positioning it as a valuable therapeutic option. This technical guide provides an in-depth analysis of Cefdinir monohydrate's efficacy against beta-lactamase-producing strains, focusing on its mechanism of action, in-vitro activity, and the experimental methodologies used for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key biological and experimental workflows are visualized using Graphviz diagrams.

Mechanism of Action and Resistance

Cefdinir exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Like other beta-lactam antibiotics, it targets and acylates penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. This disruption leads to a compromised cell wall and ultimately, cell lysis.[2][3]

The primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. Cefdinir's molecular structure, featuring a vinyl group at position 3 and a hydroxyimino aminothiazolyl side chain at position 7, confers stability against many common plasmid-mediated beta-lactamases.[4][5]

dot

Caption: Cefdinir's mechanism of action and beta-lactamase resistance.

In-Vitro Activity

The in-vitro efficacy of Cefdinir against a variety of bacterial isolates, including those producing beta-lactamases, has been extensively documented. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for key pathogens.

Table 1: Cefdinir MIC Values (µg/mL) against Beta-Lactamase Producing Haemophilus influenzae

| Isolate Status | MIC50 | MIC90 |

| β-lactamase positive | 0.5 | 1.0 |

| β-lactamase negative | 0.25 | 0.5 |

Data compiled from multiple sources.

Table 2: Cefdinir MIC Values (µg/mL) against Beta-Lactamase Producing Moraxella catarrhalis

| Isolate Status | MIC50 | MIC90 |

| β-lactamase positive | 0.12 | 0.25 |

| β-lactamase negative | ≤0.06 | 0.12 |

Data compiled from multiple sources.

Table 3: Cefdinir MIC Values (µg/mL) against Beta-Lactamase Producing Staphylococcus aureus

| Isolate Status | MIC50 | MIC90 |

| β-lactamase positive (Oxacillin-susceptible) | 0.5 | 0.5 |

Data compiled from multiple sources. Cefdinir is not active against methicillin-resistant Staphylococcus aureus (MRSA).[1]

Pharmacokinetic Profile

The clinical efficacy of an antibiotic is intrinsically linked to its pharmacokinetic properties, which determine the concentration and duration of drug exposure at the site of infection.

Table 4: Pharmacokinetic Parameters of this compound in Adults (300 mg and 600 mg single oral dose)

| Parameter | 300 mg Dose | 600 mg Dose |

| Cmax (µg/mL) | 1.6 | 2.87 |

| Tmax (hr) | ~3 | ~3 |

| AUC (µg·hr/mL) | 7.36 | 11.1 |

| T½ (hr) | 1.7 | 1.7 |

| Protein Binding (%) | 60-70 | 60-70 |

| Renal Excretion (%) | 18.4 | 11.6 |

Data represents mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; T½: Elimination half-life.[6]

Experimental Protocols

The following section details the standardized methodologies for evaluating the efficacy of Cefdinir against beta-lactamase producing strains.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in-vitro assay. The broth microdilution method is a commonly used technique.

5.1.1 Broth Microdilution Protocol

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., H. influenzae, M. catarrhalis, S. aureus) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of Cefdinir in appropriate cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like H. influenzae, use Haemophilus Test Medium (HTM) broth.

-

Inoculation: Inoculate each well of a microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air. For H. influenzae and M. catarrhalis, incubate in an atmosphere of 5% CO2.

-

Interpretation: The MIC is the lowest concentration of Cefdinir that shows no visible growth.

-

Quality Control: Concurrently test quality control strains such as H. influenzae ATCC 49247 and S. pneumoniae ATCC 49619 to ensure the validity of the results.

dot

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetic Assay

This assay determines the rate of bacterial killing over time in the presence of an antibiotic.

5.2.1 Time-Kill Assay Protocol

-

Culture Preparation: Grow the test organism to the logarithmic phase in appropriate broth.

-

Exposure: Add Cefdinir at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial culture. Include a growth control without the antibiotic.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

-

Plating: Perform serial dilutions of the aliquots and plate onto appropriate agar media.

-

Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL).

-

Analysis: Plot log10 CFU/mL versus time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Beta-Lactamase Hydrolysis Assay

This assay measures the stability of Cefdinir in the presence of isolated beta-lactamase enzymes.

5.3.1 Hydrolysis Assay Protocol

-

Enzyme Preparation: Purify beta-lactamase from the test strain.

-

Reaction Mixture: Prepare a reaction mixture containing a known concentration of Cefdinir in a suitable buffer.

-

Initiation: Add the purified beta-lactamase to the reaction mixture to initiate the hydrolysis reaction.

-

Monitoring: Monitor the decrease in Cefdinir concentration over time using a spectrophotometer by measuring the change in absorbance at a specific wavelength. The rate of hydrolysis can be calculated from the change in absorbance.

-

Control: A chromogenic cephalosporin, such as nitrocefin, can be used as a positive control, as its hydrolysis results in a distinct color change.

Stability Against Beta-Lactamases

Cefdinir's stability against various classes of beta-lactamases is a key determinant of its clinical utility.

-

Ambler Class A: Cefdinir is highly stable against common Class A beta-lactamases such as TEM-1, TEM-2, and SHV-1, which are frequently produced by H. influenzae.[7] It also demonstrates stability against the penicillinase produced by S. aureus.[7]

-

Ambler Class C: The hydrolysis of Cefdinir by Class C cephalosporinases, often chromosomally encoded in Enterobacteriaceae, is generally low to undetectable.[7]

-

Extended-Spectrum β-Lactamases (ESBLs): While stable against many common beta-lactamases, Cefdinir can be hydrolyzed by some ESBLs, such as certain variants of TEM and SHV.[7]

-

M. catarrhalis Beta-Lactamases: The vast majority of M. catarrhalis isolates produce BRO-1 or BRO-2 beta-lactamases. Cefdinir remains highly active against these strains.

Conclusion

This compound demonstrates robust in-vitro activity against a range of clinically significant beta-lactamase-producing pathogens, including H. influenzae, M. catarrhalis, and oxacillin-susceptible S. aureus. Its stability in the presence of many common beta-lactamases, coupled with a favorable pharmacokinetic profile, supports its use in the treatment of mild-to-moderate infections caused by these organisms. The experimental protocols detailed in this guide provide a framework for the continued evaluation of Cefdinir and other novel antimicrobial agents against the evolving threat of beta-lactamase-mediated resistance. For drug development professionals, Cefdinir serves as a benchmark for the design of new cephalosporins with enhanced stability and a broader spectrum of activity.

References

- 1. beta-Lactam resistance and beta-lactamase isoforms of Moraxella catarrhalis isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nepjol.info [nepjol.info]

- 3. Production of BRO β-Lactamases and Resistance to Complement in European Moraxella catarrhalis Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Improved medium for antimicrobial susceptibility testing of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of cefdinir against respiratory pathogens isolated in Sicily with reference to beta-lactamase production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of cefdinir with beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of Cefdinir Monohydrate in Human Plasma using a Validated RP-HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefdinir is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Accurate quantification of Cefdinir in human plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and a comprehensive protocol for the determination of Cefdinir monohydrate in human plasma using a simple, rapid, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection.

The described method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column.[3] The method has been developed and validated based on established scientific literature to ensure accuracy, precision, and robustness for research and drug development applications.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (Purity >98%)

-

Internal Standard (IS), e.g., Cefaclor or Cephalexin (Purity >98%)[3][4]

-

HPLC grade methanol[3]

-

HPLC grade acetonitrile

-

Analytical grade sodium dihydrogen phosphate[3]

-

Analytical grade ortho-phosphoric acid[3]

-

Human plasma (drug-free, with anticoagulant like EDTA or heparin)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 0.2 M Sodium Dihydrogen Phosphate Buffer (pH 3.2) : Methanol (70:30, v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Detection Wavelength | 254 nm[3] |

| Injection Volume | 20 µL[3] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

0.2 M Sodium Dihydrogen Phosphate Buffer (pH 3.2): Dissolve 27.6 g of sodium dihydrogen phosphate monohydrate in 1000 mL of HPLC grade water. Adjust the pH to 3.2 ± 0.05 with ortho-phosphoric acid.[3]

-

Mobile Phase: Prepare the mobile phase by mixing the 0.2 M sodium dihydrogen phosphate buffer (pH 3.2) and methanol in a 70:30 (v/v) ratio.[3] Degas the mobile phase by sonication or vacuum filtration before use.

-

Cefdinir Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1000 µg/mL.

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., Cefaclor) and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cefdinir stock solution with the mobile phase to achieve concentrations ranging from 0.05 to 5 µg/mL.[3]

-

Internal Standard Working Solution (5 µg/mL): Dilute the internal standard stock solution with the mobile phase to obtain a concentration of 5 µg/mL.

Sample Preparation (Protein Precipitation)

-

Thaw the frozen human plasma samples to room temperature.

-

In a microcentrifuge tube, pipette 200 µL of the plasma sample.

-

Add 20 µL of the internal standard working solution (5 µg/mL).

-

Add 600 µL of methanol to precipitate the plasma proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Inject 20 µL of the filtered sample into the HPLC system.[3]

Method Validation

The analytical method should be validated according to standard guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No interfering peaks at the retention times of Cefdinir and the internal standard in blank plasma. |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the range of 0.05 - 5 µg/mL.[3] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision (%CV) ≤ 20%; Accuracy (%RE) within ±20%.[3] |

| Precision (Intra- and Inter-day) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | %CV ≤ 15% for QC samples (Low, Medium, High). |

| Accuracy | The closeness of the mean test results obtained by the method to the true value. | %RE within ±15% for QC samples (Low, Medium, High). |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent and reproducible recovery, typically >80%. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration under various storage conditions (freeze-thaw, short-term, long-term).[4] |

Data Presentation

The quantitative data obtained from the HPLC analysis should be systematically recorded and presented.

Table 3: Example of Calibration Curve Data

| Concentration (µg/mL) | Peak Area (Cefdinir) | Peak Area (IS) | Peak Area Ratio (Cefdinir/IS) |

| 0.05 | Value | Value | Value |

| 0.1 | Value | Value | Value |